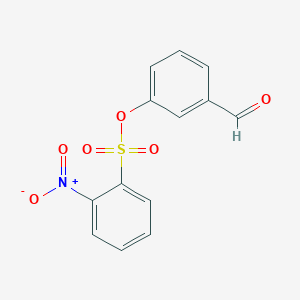

3-formylphenyl 2-nitrobenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(3-formylphenyl) 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-4-3-5-11(8-10)20-21(18,19)13-7-2-1-6-12(13)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIGCQJWGYNJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

Formyl Group vs. Methyl/Acetyl Groups

3-Methylphenyl 2-nitrobenzenesulfonate (CAS 25238-20-4):

Replacing the formyl group with a methyl (-CH₃) group reduces electrophilicity. The methyl group is electron-donating, decreasing the phenyl ring’s reactivity toward nucleophilic attacks. This compound primarily undergoes sulfonate substitutions rather than formyl-mediated condensations .- However, its electron-withdrawing nature still activates the ring for electrophilic substitutions, albeit less effectively than the formyl group.

| Feature | 3-Formylphenyl Derivative | 3-Methylphenyl Derivative | N-(3-Acetylphenyl) Sulfonamide |

|---|---|---|---|

| Key Substituent | -CHO (meta) | -CH₃ (meta) | -COCH₃ (meta) |

| Electrophilicity | High | Low | Moderate |

| Solubility in DMSO | 25 mg/mL | 50 mg/mL | 30 mg/mL |

Nitro Group Position

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate ():

The nitro group at the meta position (relative to sulfonate) reduces steric hindrance compared to the ortho-nitro in the target compound. This increases thermal stability but slows nucleophilic substitution at the sulfonate site .Ethyl 4-fluoro-3-nitrobenzenesulfonate (CAS N/A, ):

Fluorine’s electronegativity further activates the nitro group, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions than the target compound.

Functional Group Variations

Sulfonate vs. Carbamate/Ester Groups

tert-Butyl 3-formylbenzylcarbamate (CAS 170853-04-0, ):

Replacing the sulfonate with a carbamate (-OCONH-) group eliminates the leaving group ability, rendering the compound inert in substitution reactions. However, the carbamate’s stability is advantageous in prodrug designs.Methyl 2-(3-formylphenyl)acetate (CAS 142327-44-4, ):

The ester group (-COOCH₃) hydrolyzes more readily than sulfonates, releasing active carboxylic acids. This is critical in controlled-release drug formulations.

Halogen vs. Formyl Substitutions

- This contrasts with the target compound’s non-alkylating sulfonate.

Q & A

Basic: What synthetic routes are available for preparing 3-formylphenyl 2-nitrobenzenesulfonate, and what reaction parameters require strict control?

Methodological Answer:

The synthesis typically involves sulfonylation of 3-formylphenol with 2-nitrobenzenesulfonyl chloride under basic conditions. Key parameters include:

- Temperature Control : Maintain 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Solvent Selection : Use anhydrous dichloromethane or acetonitrile to enhance electrophilicity of the sulfonyl chloride .

- Base Choice : Triethylamine or pyridine is critical to scavenge HCl and drive the reaction to completion.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing 3-formylphenyl 2-nitrobenzenesulfonate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the formyl proton (~9.8 ppm) and aromatic protons (δ 7.5–8.5 ppm). The sulfonate group deshields adjacent aromatic protons .

- ¹³C NMR : Confirm the carbonyl carbon (~190 ppm) and sulfonate-linked carbons.

- IR Spectroscopy : Look for the sulfonate S=O stretch (1350–1200 cm⁻¹) and formyl C=O (1700–1650 cm⁻¹).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity; retention time comparison against standards is critical .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) for this compound be resolved?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, which handles high-resolution data and twinning via the TWIN/BASF commands .

- Disorder Modeling : For flexible groups (e.g., nitro or formyl), split atoms into multiple positions with occupancy refinement. Validate using ORTEP-3 for visualization .

- Validation Metrics : Cross-check R-factors (<5%), electron density residuals, and Hirshfeld surfaces to resolve ambiguities .

Advanced: What methodologies are effective for analyzing hydrogen-bonding networks in its crystal structure?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂² motifs) using SHELXPRO .

- Software Mapping : Use Mercury (CCDC) to generate interaction maps. Calculate donor-acceptor distances (<3.5 Å) and angles (>120°) .

- Energy Frameworks : Compute lattice energies (e.g., PIXEL method) to quantify hydrogen bond contributions to crystal stability .

Advanced: How do solvent and temperature affect the regioselectivity of nucleophilic substitutions involving this compound?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states, favoring nucleophilic attack at the sulfonate group .

- Temperature Effects : Lower temperatures (–20°C) suppress competing elimination pathways, enhancing substitution yields.

- Leaving Group Activation : The 2-nitrobenzenesulfonate group’s electron-withdrawing nature accelerates SN2 mechanisms. Monitor kinetics via in situ FTIR or LC-MS .

Basic: What storage conditions are recommended to prevent decomposition of 3-formylphenyl 2-nitrobenzenesulfonate?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to avoid hydrolysis .

- Light Sensitivity : Protect from UV light using amber vials; the nitro group is prone to photodegradation.

- Stability Monitoring : Perform monthly HPLC analysis (C18 column, 220 nm) to detect degradation products like 3-formylphenol or 2-nitrobenzenesulfonic acid .

Advanced: How can 3-formylphenyl 2-nitrobenzenesulfonate be modified for isotopic labeling (e.g., ¹⁸F) in PET imaging probes?

Methodological Answer:

- Radiosynthesis : Substitute the sulfonate group with ¹⁸F via nucleophilic displacement (K².2.2/K²CO₃ in t-BuOH/MeCN) .

- Purification : Use semi-preparative HPLC (C18, ethanol/water) to isolate the labeled product.

- Validation : Confirm molar activity via γ-counting and radiochemical purity (>95%) with radio-TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.